

scientific literature review on Custirsen (OGX-011)

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Compound of Interest

Compound Name: Custirsen
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An In-depth Technical Guide on **Custirsen** (OGX-011)

Audience: Researchers, scientists, and drug development professionals.

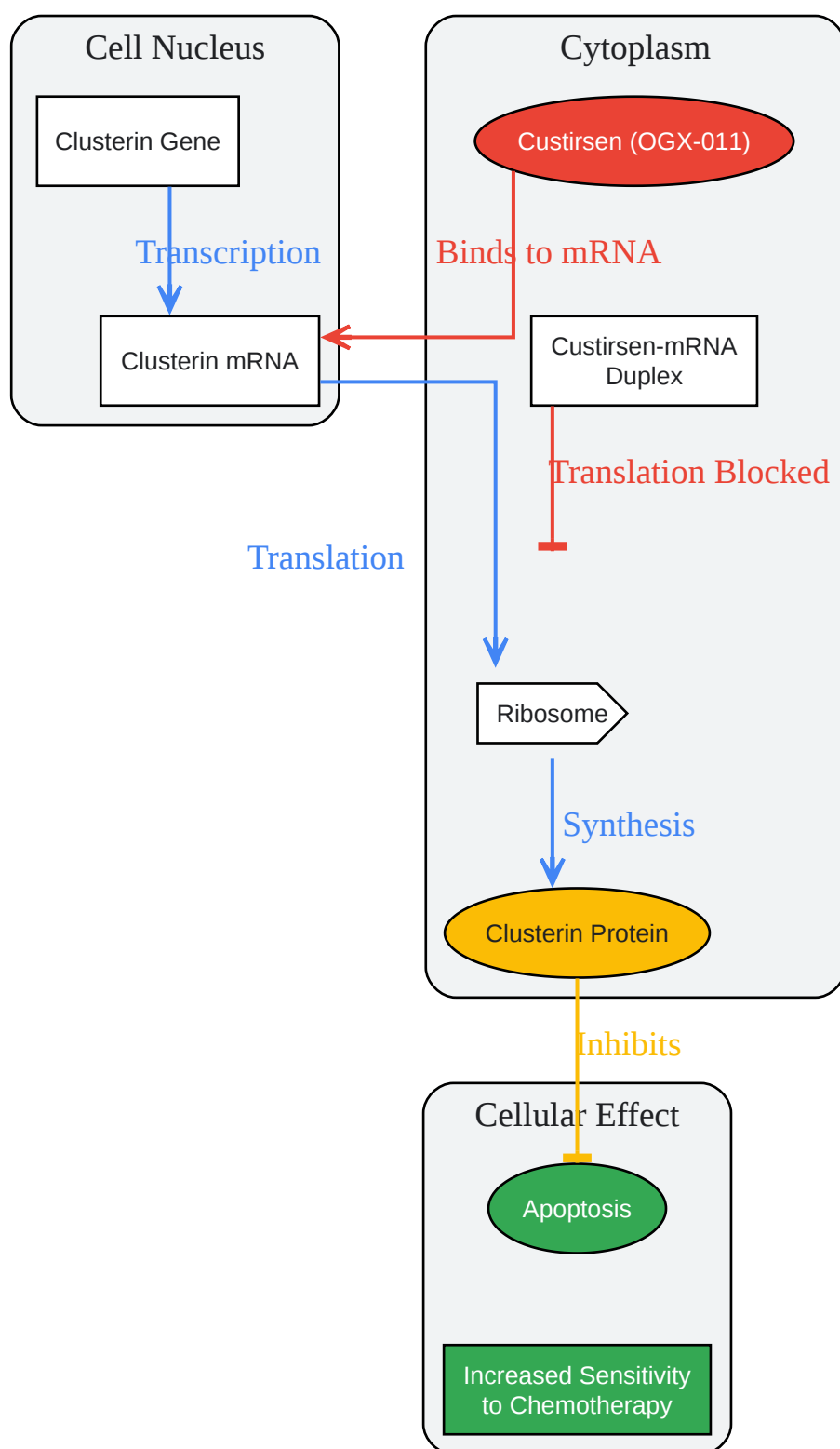
Introduction

Custirsen, also known as OGX-011, is a second-generation antisense oligonucleotide (ASO) designed to inhibit the production of the protein clusterin.[1][2] Clusterin is a stress-activated, cytoprotective chaperone protein that is overexpressed in various cancers, including prostate, lung, and breast cancer, often in response to anticancer therapies like chemotherapy, hormone therapy, and radiation.[3][4][5] By interfering with apoptotic signaling, overexpressed clusterin promotes cell survival and confers broad-spectrum treatment resistance.[4][6] **Custirsen** was developed to counteract this resistance mechanism and thereby enhance the efficacy of conventional cancer treatments.[7][8]

Chemically, **Custirsen** is a 2'-O-methoxyethyl (2'-MOE) modified phosphorothioate antisense oligonucleotide.[3][9] This second-generation modification increases its binding affinity for the target mRNA, enhances resistance to nuclease degradation, and prolongs its tissue half-life compared to first-generation ASOs.[1][9] Despite promising preclinical and Phase II clinical data, **Custirsen** ultimately failed to demonstrate a significant survival benefit in pivotal Phase III trials.[1][10][11] This document provides a comprehensive technical review of its mechanism of action, preclinical data, and clinical development.

Mechanism of Action

Custirsen functions by binding in a sequence-specific manner to the messenger RNA (mRNA) that codes for clusterin.[3] As an antisense oligonucleotide, its single DNA strand is complementary to the clusterin mRNA's translation initiation site.[1][9] This binding creates a DNA-RNA duplex, which prevents the ribosome from translating the mRNA into the clusterin protein.[1] The subsequent degradation of the mRNA by RNase H and the blockage of translation lead to a potent and specific reduction in cellular clusterin levels.[1][6] The intended therapeutic effect is to lower the apoptotic threshold of cancer cells, thereby sensitizing them to the cytotoxic effects of chemotherapy and other treatments.[8]



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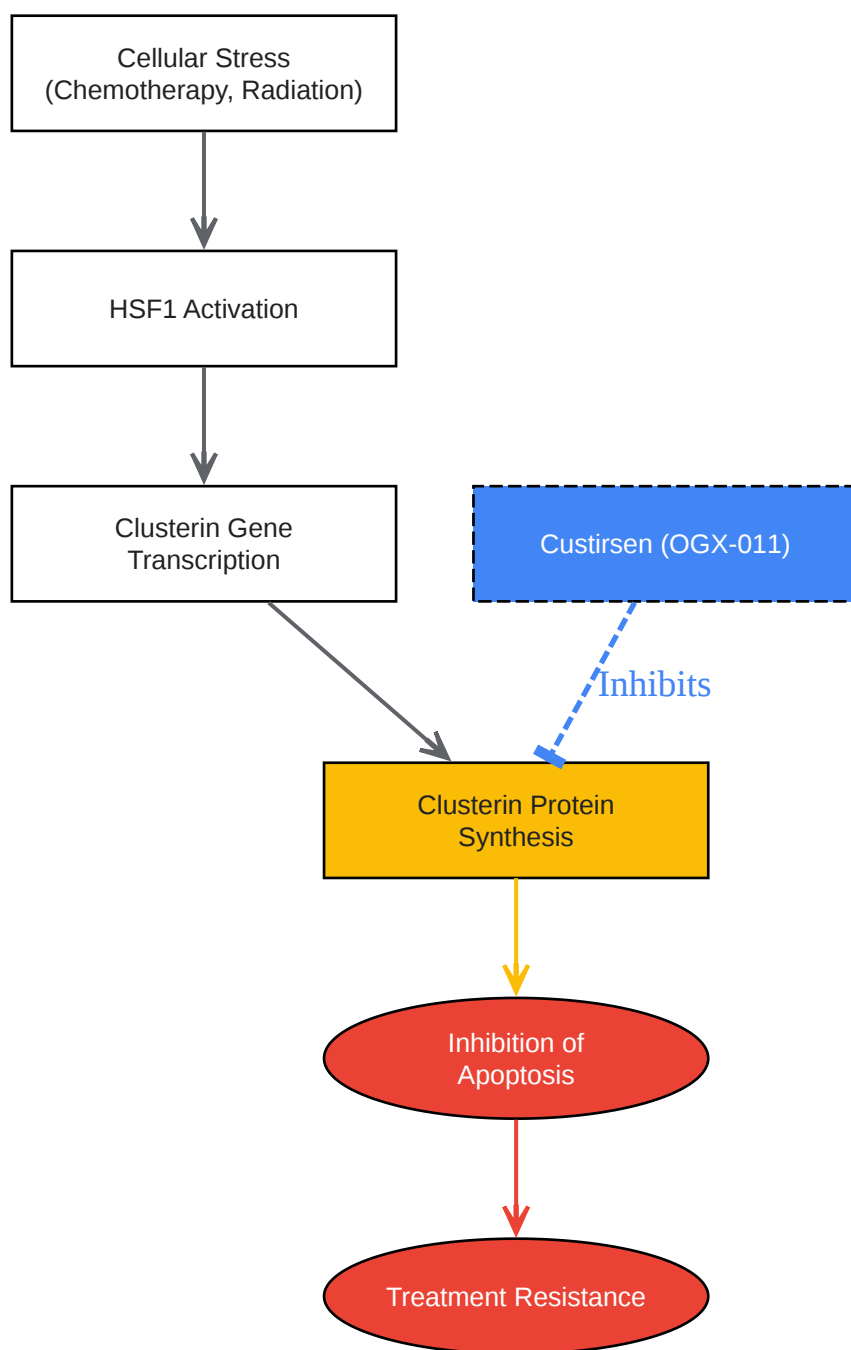
Caption: Mechanism of **Custirsen** binding to clusterin mRNA to inhibit protein translation.

Preclinical Studies

In vitro and in vivo preclinical studies demonstrated that **Custirsen** potentially suppresses clusterin expression, leading to increased cancer cell apoptosis and enhanced sensitivity to chemotherapy, hormone therapy, and radiation.[4][12]

Key Signaling Pathway

Cellular stress induced by cancer therapies activates Heat Shock Factor 1 (HSF1), a key regulator of chaperone proteins like clusterin.[3] Activated HSF1 drives clusterin expression, which in turn inhibits apoptosis and promotes treatment resistance. **Custirsen** intervenes by blocking the synthesis of clusterin, thereby preventing this pro-survival response.[13]



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Caption: Custirsen inhibits the HSF1-mediated stress response pathway.

Experimental Protocol: In Vivo Xenograft Model (Prostate Cancer)

This protocol is a composite based on descriptions of preclinical studies evaluating **Custirsen** in combination with HSP90 inhibitors.[\[13\]](#)[\[14\]](#)

- **Cell Lines and Culture:** Human prostate cancer cell lines (e.g., PC-3, LNCaP) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
- **Animal Model:** Male athymic nude mice (4-6 weeks old) are used.
- **Tumor Implantation:** 1-2 million prostate cancer cells are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a specified volume (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., Vehicle Control, **Custirsen** alone, Chemotherapy/Other Agent alone, Combination).
- **Drug Administration:**
 - **Custirsen** (OGX-011): Administered via intraperitoneal (IP) injection at a dose of 15 mg/kg, three times a week.[\[14\]](#)
 - Chemotherapy (e.g., 17-AAG): Administered orally at a dose of 50 mg/kg.[\[14\]](#)
- **Monitoring and Endpoints:**
 - Tumor volume is measured 2-3 times weekly with calipers (Volume = length × width² / 2).
 - Animal body weight is monitored as an indicator of toxicity.
 - The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and biomarker assessment (e.g., apoptosis via TUNEL staining, protein expression via IHC/Western blot on excised tumors).[\[13\]](#)

Table 1: Summary of Preclinical Efficacy Data

Cancer Model	Treatment Combination	Key Finding	Reference
Prostate Cancer (PC-3, LNCaP Xenografts)	Custirsen + HSP90 Inhibitors (PF-04929113 or 17-AAG)	Significantly inhibited tumor growth by 80% and prolonged survival compared to HSP90 inhibitors alone.	[14]
Docetaxel-Refractory Prostate Cancer (PC-3)	Custirsen + Docetaxel/Paclitaxel	Resensitized cells to taxane chemotherapy and increased the rate of apoptosis.	[4]
Castrate-Resistant Prostate Cancer (LNCaP Xenografts)	Custirsen + HSP90 Inhibitor (PF-04929113)	Combination treatment led to higher apoptosis rates and decreased expression of CLU, Ki67, Akt, and AR.	[13]
Various Cancer Models (Prostate, Breast, Lung, etc.)	Custirsen + Chemo/Hormone/Radiation Therapy	Substantially enhanced the therapeutic effect of standard therapies.	[12]

Clinical Development

Custirsen advanced through a comprehensive clinical trial program, initially showing promise in Phase I and II studies before failing to meet primary endpoints in large-scale Phase III trials.

Phase I Studies

Phase I trials were designed to determine the safety, tolerability, pharmacokinetics, and optimal biological dose of **Custirsen**. A key study in patients with localized prostate cancer established 640 mg as a tolerable and biologically active dose, achieving up to 92% knockdown of clusterin protein and mRNA in prostate tissue and a 3-fold increase in apoptotic indices.[12][15]

Experimental Protocol: Phase I Dose-Escalation A typical Phase I protocol for **Custirsen** involved a dose-escalation scheme in patients with advanced solid tumors.[\[12\]](#)[\[16\]](#)

- Patient Population: Patients with metastatic or locally recurrent cancers known to express clusterin (e.g., prostate, ovarian, NSCLC).[\[16\]](#)
- Study Design: Open-label, dose-escalation study with cohorts of 3-6 patients.
- Dosing Regimen: **Custirsen** administered as a 2-hour intravenous infusion. A loading dose schedule (e.g., Days 1, 3, 5) was followed by weekly maintenance doses (Days 8, 15, 22, 29).[\[12\]](#)
- Dose Cohorts: Doses were escalated in successive cohorts, starting at 40 mg and increasing to 80, 160, 320, 480, and 640 mg.[\[1\]](#)[\[12\]](#)
- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose.
- Assessments: Safety (adverse events, labs), pharmacokinetics (C_{max}, AUC), and pharmacodynamics (serum clusterin levels, apoptosis in tumor tissue where available).[\[12\]](#)
[\[16\]](#)

Table 2: Phase I Dose-Limiting Toxicities (DLTs) and Common Adverse Events

Dose Level	DLTs Observed (in combination with Docetaxel)	Common Adverse Events (Grade 1/2)	Reference
Up to 480 mg	No DLTs reported in the monotherapy dose-finding study.	Fever, rigors/chills, fatigue, transiently elevated liver enzymes, anemia, nausea/vomiting, diarrhea.	[1] [4] [12] [16]
640 mg	4 of 16 patients experienced DLTs: Dyspnea/pleural effusion, neutropenia, fatigue, mucositis.	As above, with higher frequency. Lymphopenia is a known class effect of ASOs.	[1] [4]

Phase II Studies

Phase II trials provided the initial evidence of clinical efficacy for **Custirsen** in combination with chemotherapy, particularly in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC).

Table 3: Summary of Key Phase II Clinical Trial Results

Trial / Indication	Treatment Arms	N	Efficacy Endpoints	Results	Reference
CUOG P-06c (2nd-line mCRPC)	DPC: Docetaxel + Prednisone + Custirsen	20	Overall Survival (OS)	15.8 months	[4] [15]
Time to Pain Progression (TTPP)	10.0 months	[15]			
Pain Response Rate	77% (10/13)	[15]			
Objective Partial Response	23% (3/13)	[15]			
PSA Decline (≥50%)	40%	[15]			
MPC: Mitoxantrone + Prednisone + Custirsen	22	Overall Survival (OS)	11.5 months	[4] [15]	
Phase I/II (1st-line advanced NSCLC)	Gemcitabine + Platinum + Custirsen	81	Overall Response Rate (ORR)	31%	[5]
1-Year Survival	54%	[5]			
2-Year Survival	30%	[5]			
Median OS (by CLU level)	27.1 mos (CLU ≤38 µg/ml) vs.	[5]			

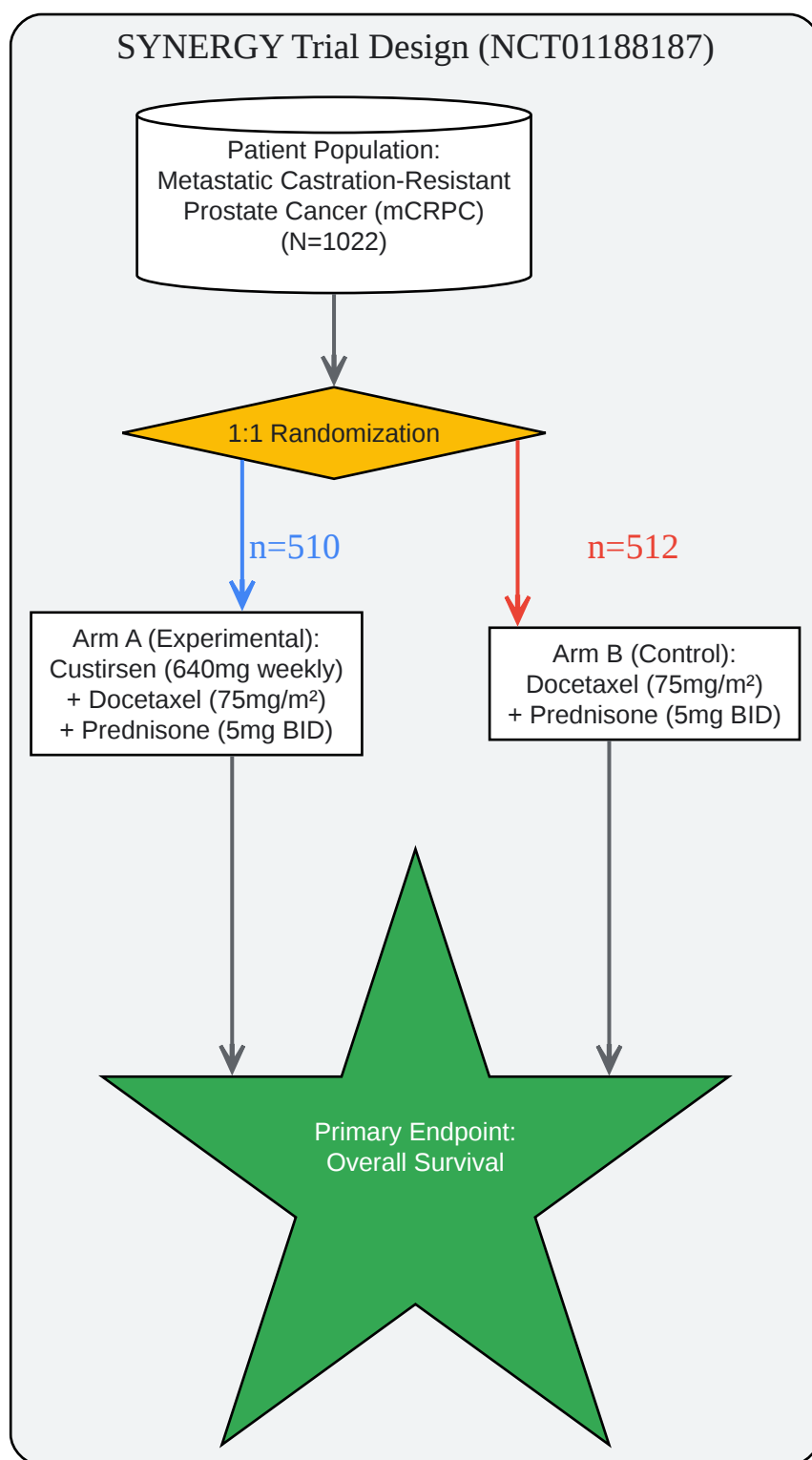
16.1 mos

(CLU >38

μg/ml)

Phase III Studies

Based on the encouraging Phase II results, three large, randomized Phase III trials were initiated: SYNERGY and AFFINITY in mCRPC, and ENSPIRIT in NSCLC. All three trials failed to demonstrate a statistically significant improvement in the primary endpoint of overall survival.



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Caption: Simplified workflow for the Phase III SYNERGY clinical trial.

Table 4: Summary of Phase III Clinical Trial Outcomes

Trial Name	Indication	Treatment Arms	N	Median Overall Survival	Hazard Ratio (95% CI)	p-value	Reference
SYNERGY	1st-line mCRPC	Custirsen + Docetaxel/Prednisone vs. Docetaxel/Prednisone	1022	23.4 vs. 22.2 months	0.93 (0.80–1.09)	0.207	[10] [11]
AFFINITY	2nd-line mCRPC (post-Docetaxel)	Custirsen + Cabazitaxel/Prednisone vs. Cabazitaxel/Prednisone	635	14.2 vs. 13.4 months	0.95 (0.80–1.12)	0.529	[10] [17]
ENSPIRIT	2nd-line NSCLC	Custirsen + Docetaxel vs. Docetaxel	664	9.0 vs. 7.9 months	0.92 (0.78–1.07)	0.178	[10]

Conclusion

Custirsen (OGX-011) is a well-designed second-generation antisense oligonucleotide that effectively inhibits its target, the anti-apoptotic protein clusterin. Its development was supported by a strong preclinical rationale and encouraging Phase II clinical data, suggesting it could overcome treatment resistance in advanced cancers.[\[4\]](#)[\[5\]](#) However, the definitive Phase III trials in both metastatic castration-resistant prostate cancer and non-small cell lung cancer

failed to show that the addition of **Custirsen** to standard chemotherapy regimens resulted in a statistically significant improvement in overall survival.[10][11][17] While biologically active, the clinical benefit of clusterin inhibition with **Custirsen** was not substantiated in large, randomized studies, leading to the discontinuation of its development. The journey of **Custirsen** highlights the critical challenge of translating promising early-phase signals and biomarker modulation into tangible clinical outcomes in oncology drug development.

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